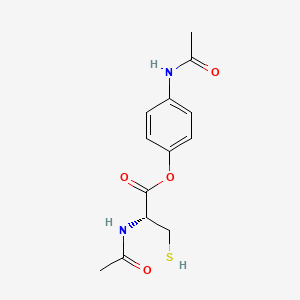

Paracetamol mercapturate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Clinical Pharmacokinetics of Paracetamol

Paracetamol, known for its analgesic properties, undergoes extensive metabolism in the liver. A minor fraction of the drug is converted into a highly reactive alkylating metabolite, which is then inactivated with reduced glutathione and excreted in the urine as cysteine and mercapturic acid conjugates. This process is critical in understanding the drug's pharmacokinetic profile, especially in cases of overdose which can lead to acute hepatic necrosis due to depletion of glutathione (Forrest, Clements, & Prescott, 1982).

Monitoring Paracetamol Metabolism in Pediatric Patients

In pediatric patients with neoplastic diseases, Paracetamol (PCM) is often used. The study aimed to monitor PCM metabolism during routine treatment with both single and repeated administration in such patients. This included analysis of PCM mercapturate, indicating the importance of monitoring its levels in patients undergoing chemotherapy (Koling et al., 2007).

Paracetamol Metabolites in Liquid Nitrogen

A study explored the metabolism of Paracetamol to include additional poorly characterized metabolites. The research identified a series of Paracetamol metabolites, including Paracetamol mercapturate, through LC-MS/MS analyses. This indicates the complexity of Paracetamol's metabolic pathways and the variety of metabolites formed under different conditions (Trettin, Jordan, & Tsikas, 2014).

Automated Liquid Chromatographic Method for Paracetamol Metabolites

The development of an automated liquid chromatographic method to determine Paracetamol and its metabolites, including mercapturate, in human urine showcased the advancements in analytical techniques. This method helped in understanding the excretion patterns of Paracetamol metabolites, providing insights into the drug's metabolism (Ladds, Wilson, & Burnett, 1987).

Liver Damage and Plasma Concentrations of Paracetamol

A study investigated the correlation between hepatocellular damage and plasma levels of Paracetamol metabolites, including the mercapturate conjugate. It highlighted the significance of monitoring these metabolites in the context of liver damage due to Paracetamol overdosage (Esteban et al., 1993).

Safety and Hazards

Orientations Futures

Future work might focus on a comprehensive qualitative and quantitative analysis of the totality of mercapturate-pathway related metabolites . Additionally, the application of a Volumetric Absorptive Microsampling (VAMS)-Based Method for the Determination of Paracetamol and Four of its Metabolites as a Tool for Pharmacokinetic Studies in Obese and Non-Obese Patients has been suggested .

Propriétés

IUPAC Name |

(4-acetamidophenyl) (2R)-2-acetamido-3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4S/c1-8(16)14-10-3-5-11(6-4-10)19-13(18)12(7-20)15-9(2)17/h3-6,12,20H,7H2,1-2H3,(H,14,16)(H,15,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEYFNUDSXITGC-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)C(CS)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)[C@H](CS)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204306 | |

| Record name | Paracetamol mercapturate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Paracetamol mercapturate | |

CAS RN |

55748-93-1 | |

| Record name | Paracetamol mercapturate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055748931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paracetamol mercapturate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does paracetamol metabolism differ in patients undergoing chemotherapy?

A: Research indicates that children undergoing chemotherapy exhibit a different pattern of paracetamol excretion compared to children not receiving chemotherapy []. Notably, repeated paracetamol administration in these patients is associated with a significant increase in the products of oxidative metabolism, including paracetamol mercapturate. This observation suggests a potential increase in metabolism via the hepatotoxic N-acetyl-p-benzo-quinone-imine (NAPQI) pathway [].

Q2: What is the significance of monitoring paracetamol mercapturate levels?

A2: Paracetamol mercapturate is a urinary metabolite of paracetamol formed via the glutathione conjugation pathway, which detoxifies the reactive metabolite NAPQI. Monitoring paracetamol mercapturate excretion can offer insights into the extent of NAPQI formation and the body's detoxification capacity. This information could be valuable in assessing the risk of hepatotoxicity, particularly in patients receiving repeated doses or those with compromised liver function.

Q3: Can other drugs influence paracetamol metabolism and mercapturate formation?

A: Yes, co-administration of certain drugs can alter paracetamol metabolism and subsequently affect the levels of its metabolites, including paracetamol mercapturate. For instance, studies have shown that glucosamine, a dietary supplement used for osteoarthritis, can significantly elevate the maximum serum concentration (Cmax) of paracetamol glucuronide while reducing the Cmax and area under the curve (AUClast) of the toxic metabolites paracetamol mercapturate and paracetamol cysteine [].

Q4: Are there analytical methods available to quantify paracetamol mercapturate?

A: Yes, high-performance liquid chromatography (HPLC) methods have been developed for the simultaneous determination of paracetamol and its metabolites, including paracetamol mercapturate, in biological samples like rat serum [] and human urine []. These methods offer valuable tools for pharmacokinetic studies and therapeutic drug monitoring.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(14Z)-8-[(4E,6E,8E)-3-methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-11,16-dimethyl-6,19-dioxo-4,7,12,18-tetraoxatetracyclo[15.3.1.03,5.011,13]henicos-14-en-10-yl] hexadecanoate](/img/structure/B1678355.png)